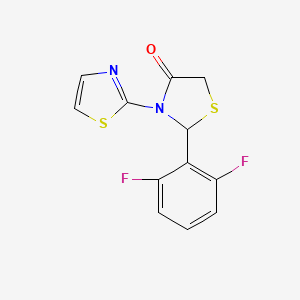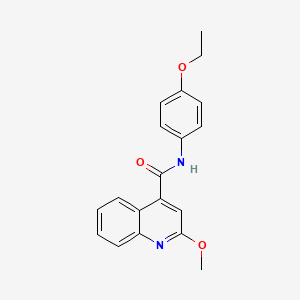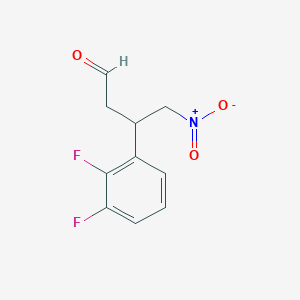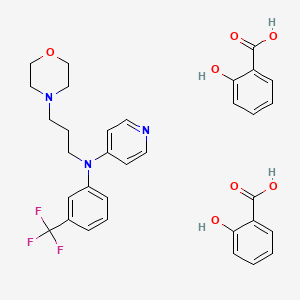![molecular formula C19H15N3O2 B14166330 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol CAS No. 1197010-81-3](/img/structure/B14166330.png)
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) attached to aromatic rings. This compound is known for its vibrant color and is used in various applications, including textile dyeing and as a pH indicator.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol typically involves a multi-step process:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-aminophenol to form the azo compound.
Condensation: The resulting azo compound undergoes a condensation reaction with salicylaldehyde to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment for removing heavy metals.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets and pathways involved include:
Electron Transfer: The azo group can participate in electron transfer reactions, making it useful in redox chemistry.
Binding to Metal Ions: The compound can chelate metal ions, which is useful in applications like wastewater treatment.
Comparación Con Compuestos Similares
Similar Compounds
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzoic acid
- 4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)benzene-1,2-diol
Uniqueness
4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol is unique due to its specific structural features that allow it to participate in a wide range of chemical reactions. Its ability to act as both an electron donor and acceptor makes it versatile in various applications, from dyeing to redox chemistry.
Propiedades
Número CAS |
1197010-81-3 |
|---|---|
Fórmula molecular |
C19H15N3O2 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
4-[(4-phenyldiazenylphenyl)iminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H15N3O2/c23-18-11-6-14(19(24)12-18)13-20-15-7-9-17(10-8-15)22-21-16-4-2-1-3-5-16/h1-13,23-24H |
Clave InChI |
FGWAFVXSDJQNPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=CC3=C(C=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-amino-N-(4-cyanophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14166248.png)


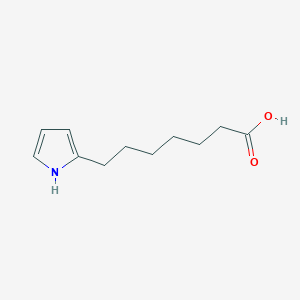
![2-[Hydroxy-(4-hydroxyphenyl)methyl]naphthalene-1,4-dione](/img/structure/B14166264.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-5-pyridin-4-yl-1,2,4-triazol-4-amine](/img/structure/B14166269.png)
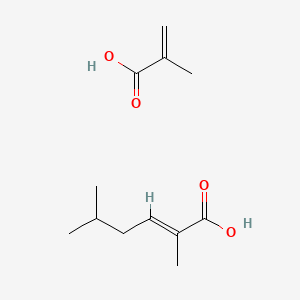
![2-[(4-Methylphenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166272.png)

![1-[4-(2-Methylquinoline-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B14166300.png)
